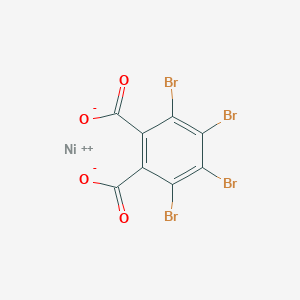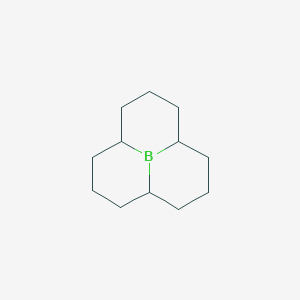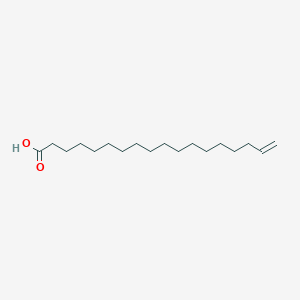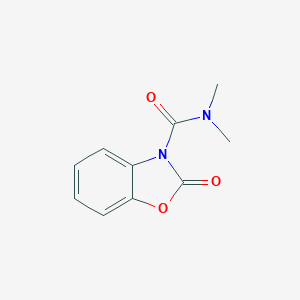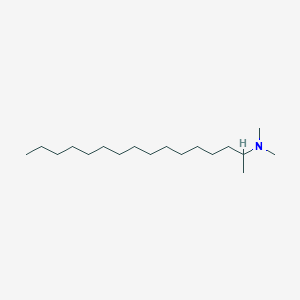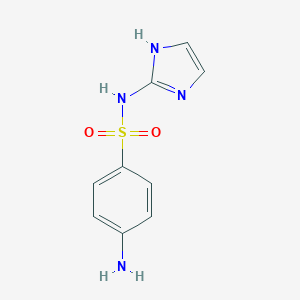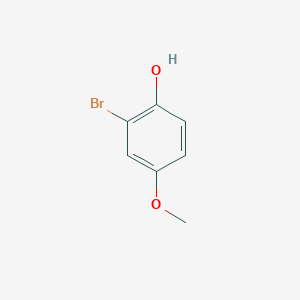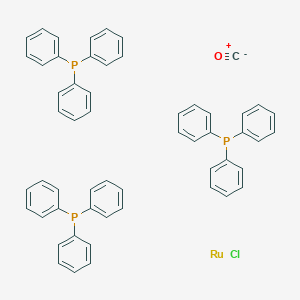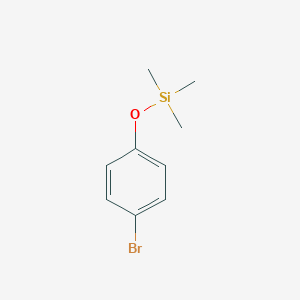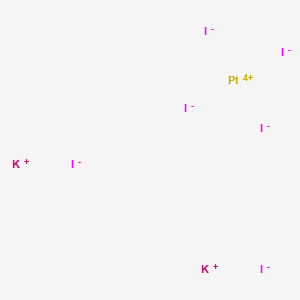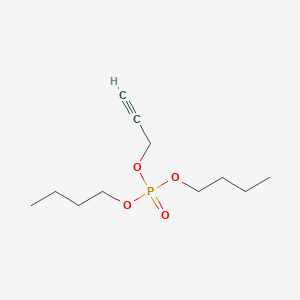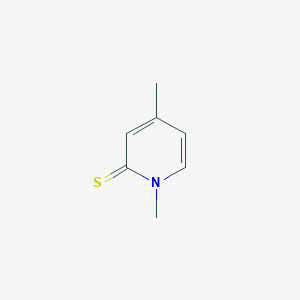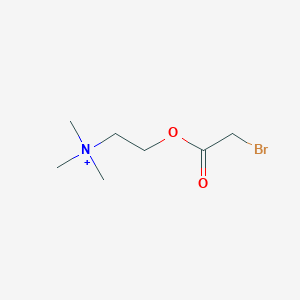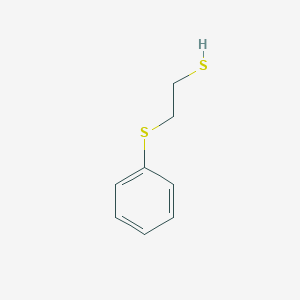![molecular formula C30H26N2O2 B098907 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE CAS No. 15830-97-4](/img/structure/B98907.png)
1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE: is a synthetic organic compound with the molecular formula C30H26N2O2 and a molecular weight of 446.5396 g/mol This compound is part of the anthracenedione family, characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE typically involves the reaction of 9,10-anthraquinone with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and purification techniques ensures that the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the anthracene core.
Reduction: Reduction reactions can also occur, particularly at the ketone groups.
Substitution: The phenylethylamino groups can participate in substitution reactions, often involving electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives.
科学的研究の応用
Chemistry: In chemistry, 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine: The compound has shown potential in biological and medical research, particularly in the study of cell cycle progression and cancer treatment. It has been observed to alter cell cycle kinetics and induce cell cycle arrest in certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
作用機序
The mechanism of action of 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE involves its interaction with cellular components, leading to alterations in cell cycle progression. The compound has been shown to block cell cycle progression at the G2-M phases, which can result in cell cycle arrest and apoptosis in certain cancer cells . The molecular targets and pathways involved include DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication and cell division.
類似化合物との比較
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: This compound has similar structural features but with methyl groups on the phenyl rings.
1,4-Diamino-9,10-anthracenedione: This compound has amino groups instead of phenylethylamino groups.
Uniqueness: The presence of phenylethylamino groups in 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules. These features make it distinct from other anthracenedione derivatives and suitable for specialized applications in research and industry.
特性
CAS番号 |
15830-97-4 |
|---|---|
分子式 |
C30H26N2O2 |
分子量 |
446.5 g/mol |
IUPAC名 |
1,4-bis(2-phenylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O2/c33-29-23-13-7-8-14-24(23)30(34)28-26(32-20-18-22-11-5-2-6-12-22)16-15-25(27(28)29)31-19-17-21-9-3-1-4-10-21/h1-16,31-32H,17-20H2 |
InChIキー |
AOJCELGWFFJVFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
正規SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Key on ui other cas no. |
15830-97-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


